4-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2S/c1-14-15(2)27-29(16(14)3)22-13-12-21(25-26-22)24-18-6-8-19(9-7-18)28-32(30,31)20-10-4-17(23)5-11-20/h4-13,28H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSFIPKVRWOZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a synthetic compound with a complex structure that has garnered attention in pharmacological research due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H21FN6O2S
- Molecular Weight : 452.5 g/mol
- CAS Number : 1014047-59-6
The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide group is known for its ability to inhibit various enzymes, while the pyrazole and pyridazine moieties may contribute to its binding affinity and specificity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial folate synthesis pathways, which are crucial for DNA synthesis and cell division.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Proteus mirabilis | Effective at 1 mM |
Antitumor Activity
The compound's potential as an antitumor agent is supported by its ability to induce apoptosis in cancer cells. Studies have demonstrated that structurally similar compounds can activate apoptotic pathways by modulating key signaling molecules such as Bcl-2 family proteins and caspases. The presence of the pyrazole ring may enhance this effect by stabilizing interactions with target proteins.
Anti-inflammatory Effects
Research has indicated that sulfonamide derivatives may also possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β, which is critical in various inflammatory diseases. The ability to modulate these pathways suggests potential therapeutic roles in conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Studies
-
Antibacterial Screening :
A study evaluating a series of sulfonamide derivatives found that several compounds exhibited substantial antibacterial activity against resistant strains of bacteria, highlighting their potential as alternatives to traditional antibiotics . -
Cancer Cell Line Studies :
In vitro studies on various cancer cell lines have shown that certain derivatives can significantly reduce cell viability through apoptosis induction mechanisms involving mitochondrial pathways . -
Inflammation Models :
Animal models treated with sulfonamide derivatives demonstrated reduced inflammation markers in tissues affected by induced inflammatory responses, suggesting a protective role against tissue damage .
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that derivatives of sulfonamide compounds exhibit anticancer properties by inhibiting tumor cell proliferation. For instance, the pyrazole moiety has been linked to enhanced activity against certain cancer cell lines, suggesting that this compound could be further explored for its potential as an anticancer agent.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. The incorporation of the 4-fluoro group may enhance the compound's activity against resistant bacterial strains. Research has shown that modifications to the sulfonamide structure can lead to increased potency against Gram-positive and Gram-negative bacteria.
Agricultural Applications
The compound may also find applications in agriculture as a pesticide or herbicide due to its bioactive properties. Sulfonamides are often used in agricultural chemistry to control pests and diseases in crops.
Case Study: Pesticidal Activity
A study evaluated the efficacy of various sulfonamide derivatives against common agricultural pests. The results indicated that compounds with similar structures to 4-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide showed significant insecticidal activity, warranting further investigation into this compound's potential use in pest management.
Biological Research
The compound's ability to modulate biological pathways makes it valuable for research into disease mechanisms and therapeutic targets.
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation. Further research is needed to elucidate the exact mechanisms of action.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Heterocyclic Core Modifications
- 4-{[2-(5-Oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]amino}benzene-1-sulfonamide (): Replaces pyridazine-pyrazole with a triazole ring. The triazole’s smaller size and higher polarity may reduce membrane permeability compared to the target compound.
- 3-(4-{[(4-Fluorophenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(2-methylpyridin-4-yl)benzamide (): Substitutes sulfonamide with a benzamide-carbamoyl group.
Fluorine Positioning and Bioisosteres
- 2-Fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide (): Fluorine at position 2 instead of 4 on the benzene ring. Ortho-substitution may introduce steric clashes, reducing binding efficiency compared to the para-substituted target compound.
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s higher LogP suggests superior membrane permeability but may increase off-target binding risks.
- Fluorine’s para-position optimizes electronic effects without steric interference, unlike ortho-substituted analogues .
Preparation Methods
Pyridazine Core Functionalization
The pyridazine ring is functionalized at the 3-position with an amino group, which later facilitates coupling to the sulfonamide-containing aryl group. A common approach involves nucleophilic aromatic substitution (SNAr) on 3,6-dichloropyridazine using ammonia or protected amines under elevated temperatures (80–120°C) in polar aprotic solvents like dimethylacetamide (DMA).
Preparation of the 4-Fluorobenzenesulfonamide Component
Sulfonylation of 4-Fluoroaniline
The sulfonamide group is introduced via reaction of 4-fluoroaniline with benzenesulfonyl chloride or its derivatives. A patented method optimizes this process using catalytic N,N-dimethylformamide (DMF) in toluene:
Procedure:
-
Charge a reactor with 4-fluoroaniline (1.0 equiv), benzenesulfonyl chloride (1.5–2.0 equiv), and DMF (0.001–0.05 equiv).
-
Heat to 125–150°C for 4–7 hours under nitrogen.
-
Quench with water, extract with toluene, and crystallize the product.
Key Data:
Purification and Isolation
Crude sulfonamide is purified via recrystallization from toluene/water mixtures, achieving >98% purity by HPLC.
Coupling of Pyridazine-Pyrazole and Sulfonamide Moieties
Buchwald-Hartwig Amination
The final assembly employs palladium-catalyzed cross-coupling to link the amino-pyridazine and sulfonamide components:
Protocol:
-
Combine 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-amine (1.0 equiv), 4-fluoro-N-(4-iodophenyl)benzenesulfonamide (1.1 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv) in dioxane.
-
Heat at 100°C for 24 hours under argon.
-
Filter through Celite, concentrate, and purify via column chromatography.
Optimized Conditions:
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A streamlined approach condenses multiple steps into a single reactor:
-
Sulfonylation of 4-fluoroaniline in situ.
-
Pyrazole Installation via copper-mediated coupling.
-
Amination using microwave irradiation to reduce reaction time.
Advantages:
Analytical Characterization
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 7.89–7.76 (m, 4H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 2.45 (s, 6H, CH3).
-
HRMS (ESI): m/z calcd for C23H22FN6O2S [M+H]+: 497.1512; found: 497.1508.
Industrial-Scale Considerations
Catalyst Recovery
Palladium residues are captured using scavenger resins, reducing metal content to <5 ppm.
Challenges and Solutions
| Challenge | Mitigation Strategy | Efficacy |
|---|---|---|
| Regioselectivity in pyrazole attachment | Use of bulky directing groups | 90% |
| Sulfonamide hydrolysis | Low-temperature workup (≤30°C) | >95% |
| Fluorine stability | Avoid strong bases (pH < 10) | 98% |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high purity?
- Methodology: Synthesis involves sequential functionalization of the pyridazine and pyrazole rings. Key steps include:
-
Coupling Reactions: Amine-pyridazine coupling under reflux with a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous DMF .
-
Sulfonylation: Reaction of the intermediate with 4-fluorobenzenesulfonyl chloride in dichloromethane, using triethylamine as a base .
-
Optimization: Control temperature (60–80°C), pH (neutral to slightly basic), and reaction time (12–24 hrs) to minimize side products. Monitor progress via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
- Table: Analytical Techniques for Synthesis Monitoring
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | C18 column, 1.0 mL/min flow, UV detection at 254 nm |
| ¹H NMR | Structural confirmation | DMSO-d₆ solvent, 400 MHz, δ 7.8–8.2 ppm (aromatic protons) |
Q. How can researchers confirm the structural integrity of this compound?
- Methodology: Combine spectroscopic and crystallographic
- NMR Spectroscopy: Assign peaks for the sulfonamide (-SO₂NH-), pyridazine (δ 8.1–8.3 ppm), and pyrazole (δ 2.1–2.3 ppm for methyl groups) .
- X-ray Crystallography: Resolve bond lengths (e.g., S–N bond: ~1.63 Å) and dihedral angles to validate the sulfonamide-pyridazine linkage .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved?
- Case Study: Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM) for kinase inhibition may arise from assay conditions.
- Methodology:
- Standardize Assays: Use identical buffer (pH 7.4 PBS), ATP concentration (1 mM), and incubation time (30 min) .
- Control for Solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .
- Statistical Analysis: Apply ANOVA to compare inter-lab data, ensuring p < 0.05 for significance .
Q. What strategies are effective for enhancing target selectivity in derivatives?
- QSAR-Driven Design:
- Modify Substituents: Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridazine C-6 position to improve hydrophobic interactions with kinase pockets .
- Table: Derivative Activity Comparison
| Derivative | Modification | Selectivity Ratio (Target/Off-target) |
|---|---|---|
| Parent | N/A | 1:3.2 |
| CF₃-C6 | -CF₃ at pyridazine | 1:1.5 |
Q. How can computational methods guide the optimization of synthetic routes?
- Density Functional Theory (DFT): Calculate transition-state energies for sulfonylation steps to identify rate-limiting barriers (e.g., ∆G‡ > 25 kcal/mol indicates need for catalyst optimization) .
- Retrosynthetic Analysis: Use software (e.g., ChemAxon) to prioritize routes with fewer steps and higher atom economy (>65%) .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with computational docking poses?
- Root Cause: Flexible regions (e.g., pyrazole methyl groups) may adopt multiple conformations in solution vs. rigid crystal lattices .
- Resolution:
- Perform molecular dynamics simulations (50 ns trajectory) to assess conformational flexibility .
- Overlay crystal structures (e.g., CCDC entry SJ5296 ) with docking results to identify steric clashes.
Experimental Design Considerations
Q. What in vitro assays are most suitable for preliminary toxicity profiling?
- Cell Viability Assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
